molecular formula C22H23N3O4S B11143814 1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine

Cat. No.: B11143814
M. Wt: 425.5 g/mol
InChI Key: NMQBIZNOZOJTPW-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with methoxybenzenesulfonyl and pyrrolylbenzoyl groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate sulfonyl and benzoyl chlorides under basic conditions.

    Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.

    Pyrrole ring formation: The pyrrole ring can be introduced through a cyclization reaction involving an amine and a diketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]morpholine: Similar structure but with a morpholine ring.

Uniqueness

1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C22H23N3O4S/c1-29-20-8-10-21(11-9-20)30(27,28)25-16-14-24(15-17-25)22(26)18-4-6-19(7-5-18)23-12-2-3-13-23/h2-13H,14-17H2,1H3

InChI Key

NMQBIZNOZOJTPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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